molecular formula C8H7N5 B1373925 2-(Azidomethyl)imidazo[1,2-a]pyridine CAS No. 182279-10-3

2-(Azidomethyl)imidazo[1,2-a]pyridine

Cat. No.: B1373925
CAS No.: 182279-10-3
M. Wt: 173.17 g/mol
InChI Key: RKCBWMGEMVBYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azidomethyl)imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C8H7N5 and its molecular weight is 173.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Imidazo[1,2-a]pyridine Scaffold in Medicinal Chemistry

  • Imidazo[1,2-a]pyridine, a bicyclic heterocyclic ring, is recognized for its broad range of applications in medicinal chemistry. It has shown potential in areas such as anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and insecticidal activities. This scaffold is also present in various marketed drugs like zolimidine, zolpidem, and alpidem. Structural modifications of this scaffold have led to the discovery of novel therapeutic agents (Deep et al., 2016).

Synthesis and Functionalization

  • The synthesis of imidazo[1,2-a]pyridines using cost-effective catalysts and mild reaction conditions has significant pharmaceutical applications. Recent developments have focused on creating functionalized derivatives of imidazo[1,2-a]pyridine for enhanced biological activity (Ravi & Adimurthy, 2017).

Pharmacological Properties

  • Imidazo[1,2-a]pyridine has seen progress in understanding its pharmacological properties, especially as enzyme inhibitors, receptor ligands, and anti-infectious agents (Enguehard-Gueiffier & Gueiffier, 2007).

Development of Therapeutic Applications

  • The therapeutic applications of aroylated imidazo[1,2-a]pyridine have been explored. The challenge of regioselective aroylation at specific positions of imidazo[1,2-a]pyridines has led to new methodologies for their synthesis (Kumbhar et al., 2022).

Antitumor Therapy Potential

  • Imidazo[1,2-a]pyridine has been recognized as a biologically active moiety with potential in antitumor therapy. Various analogues have been used as lead molecules in clinical trials for novel anticancer agents (Goel et al., 2016).

Green Synthetic Approaches

  • Green synthetic methods for imidazo[1,2-a]pyridine have been developed to reduce the use of harmful substances. Techniques like microwave-assisted synthesis and solvent-free approaches have improved reaction efficiency and reduced environmental impact (Patel et al., 2023).

Anticholinesterase Potential

  • Imidazo[1,2-a]pyridine-based derivatives have shown promise in treating heart and circulatory failures, with some exhibiting strong acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition (Kwong et al., 2019).

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which 2-(azidomethyl)imidazo[1,2-a]pyridine belongs, have been reported to inhibit the phospho (p)-protein kinase b (pi3k)-protein kinase b (akt)-mechanistic target of rapamycin (mtor) pathway . They have also shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridines have been reported to inhibit the growth of various pathogens in a dose-dependent manner . They are also known to inhibit the PI3K-Akt-mTOR pathway, inducing intrinsic apoptosis .

Biochemical Pathways

Imidazo[1,2-a]pyridines have been reported to inhibit the pi3k-akt-mtor pathway , which plays a crucial role in cell survival, growth, and proliferation. Inhibition of this pathway can lead to apoptosis, or programmed cell death .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as n-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide, have been studied .

Result of Action

Imidazo[1,2-a]pyridines have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . They have also been reported to inhibit the growth of various pathogens in a dose-dependent manner .

Action Environment

The synthesis of imidazo[1,2-a]pyridines has been reported to be influenced by various factors, including the presence of transition metals, oxidation, and photocatalysis . These factors could potentially influence the action and stability of this compound.

Properties

IUPAC Name

2-(azidomethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5/c9-12-10-5-7-6-13-4-2-1-3-8(13)11-7/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCBWMGEMVBYBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Azidomethyl)imidazo[1,2-a]pyridine
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2-(Azidomethyl)imidazo[1,2-a]pyridine

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